molecular formula C17H21N5O2S B4520542 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

Cat. No.: B4520542
M. Wt: 359.4 g/mol
InChI Key: OXZSNHGEOBMFCP-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide is a useful research compound. Its molecular formula is C17H21N5O2S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide is 359.14159610 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Exploration

  • Antimicrobial Applications : Synthesis of derivatives incorporating pyrimidine, pyrazole, thiophene, and thiazole moieties to explore antimicrobial activities. Some derivatives have shown moderate activity against microbial strains (A. Farag et al., 2009; E. Darwish et al., 2010).
  • Antiproliferative Effects : Investigation into the synthesis and antiproliferative effects of novel 4-thiazolidinone, pyridine, and piperazine-based conjugates on human leukemic cells. Compound methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate displayed potent activity against several leukemic cell lines (K. S. Sharath Kumar et al., 2014).

Synthesis Techniques and Chemical Properties

  • Microwave-Assisted Synthesis : Utilizing environmentally benign procedures under microwave irradiation for the synthesis of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds. This method showed a considerable increase in reaction rate and better yield (J. Raval et al., 2012).

Antagonistic and Binding Studies

  • Cannabinoid Receptor Antagonism : Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, illustrating the conformational analysis and potential antagonist activity (J. Shim et al., 2002).

Exploratory Chemical Synthesis

  • Heterocyclic Synthesis : Exploration of the compound in heterocyclic synthesis, including the preparation of various derivatives with potential biological activities. These studies contribute to the understanding of its chemical behavior and the potential for creating new therapeutic agents (A. A. Harb et al., 2006; A. Hussein et al., 2008).

Future Directions

The development of new thiazole derivatives is an active area of research due to their diverse biological activities . Future research may focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of these compounds.

Mechanism of Action

Target of Action

The primary targets of the compound, also known as EiM08-12952 or N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide, are currently unknown. The compound belongs to the thiazole class of molecules , which are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on their chemical structure . The specific interactions of this compound with its targets, and the resulting changes, are currently unknown and would require further investigation.

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The downstream effects of these interactions can include a wide range of biological responses, from antimicrobial activity to antitumor effects . The specific pathways affected by this compound, and their downstream effects, would require further investigation.

Result of Action

Thiazole derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action . The specific effects of this compound would require further investigation.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-12-25-17(19-13)20-15(23)5-6-16(24)22-10-8-21(9-11-22)14-4-2-3-7-18-14/h2-4,7,12H,5-6,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSNHGEOBMFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide
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N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanamide

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